N6-Monobutyryl-2'-deoxyadenosine 3'
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKPBOORPDEEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585230 | |
| Record name | PUBCHEM_16219693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108347-96-2 | |
| Record name | PUBCHEM_16219693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for N6 Monobutyryl 2 Deoxyadenosine Derivatives
General Methodologies for N6-Substituted Nucleoside Synthesis
The synthesis of N6-substituted nucleosides like N6-monobutyryl-2'-deoxyadenosine relies on a range of established and innovative chemical strategies. These methods are designed to regioselectively modify the N6 position of the purine (B94841) ring while preserving the integrity of the deoxyribose sugar and the glycosidic bond.
Approaches for N6-Acyl Modifications of Deoxyadenosine (B7792050)
The introduction of an acyl group, such as a butyryl moiety, at the N6 position of deoxyadenosine is a key transformation. Several primary strategies exist to achieve this modification.
One of the most common approaches begins with a precursor compound, 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine. This starting material features a reactive chlorine atom at the C6 position, which can be readily displaced by a primary amine via a nucleophilic aromatic substitution (SNAr) reaction. To synthesize an N6-acylated derivative, one would react the 6-chloropurine (B14466) deoxynucleoside with the corresponding amide (e.g., butyramide) or an amino group that is later acylated. For instance, the synthesis of N6-carboxymethyl-2'-deoxyadenosine has been achieved by reacting 6-chloro-2'-deoxyadenosine with glycine (B1666218) ethyl ester, followed by hydrolysis of the ester. nih.gov A similar strategy could be employed using aminobutyrates.
Another powerful method involves the direct acylation of the N6-amino group of 2'-deoxyadenosine (B1664071). However, due to the presence of reactive hydroxyl groups on the sugar moiety (at the 3' and 5' positions), this often requires a multi-step process involving protection and deprotection. To circumvent this, methods for the regioselective acylation of unprotected nucleosides are being developed. acs.org A common strategy involves the "transient protection" method, where all reactive protons (on the sugar hydroxyls and the N6-amino group) are temporarily silylated. The desired acyl group is then introduced, often preferentially at the more nucleophilic N6 position, followed by the removal of the silyl (B83357) protecting groups.
Protecting the N6-amino group with a cyclic diacyl group, such as a succinyl group, has also been explored. nih.gov This is achieved by reacting 5'-O-dimethoxytrityldeoxyadenosine with succinic anhydride (B1165640), which simultaneously acylates the N6-position and adds a succinate (B1194679) linker to the 3'-hydroxyl group, a useful modification for solid-phase synthesis. nih.gov This demonstrates the feasibility of using anhydrides for N6-acylation.
| Method | Starting Material | Key Reagents | Description |
| Nucleophilic Aromatic Substitution | 6-chloro-2'-deoxyadenosine | Amine (e.g., glycine ethyl ester), Base (e.g., TEA) | The 6-chloro group is displaced by a nucleophilic amine to form the N6-substituted product. nih.gov |
| Direct Acylation (with protection) | 2'-deoxyadenosine | Protecting groups (e.g., TBDMS), Acylating agent (e.g., butyryl chloride), Deprotection agent | Hydroxyl groups are protected, followed by N6-acylation and subsequent deprotection. |
| Cyclic Diacyl Protection | 5'-O-DMT-deoxyadenosine | Succinic Anhydride | A one-step reaction introduces a succinyl group to the N6-amino function. nih.gov |
Synthesis of N6-Monobutyryl-2'-deoxyadenosine 3',5'-Cyclic Monophosphate and Related Analogues
N6-substituted cyclic adenosine (B11128) monophosphate (cAMP) analogs are important molecules in cell signaling research. sigmaaldrich.comfishersci.com The synthesis of the corresponding 2'-deoxyadenosine versions, such as N6-monobutyryl-2'-deoxyadenosine 3',5'-cyclic monophosphate, presents unique challenges.
A common and effective strategy for creating such analogs is to start with a more readily synthesized, fully derivatized precursor, such as N6,2'-O-dibutyryl-cAMP. nih.govwikipedia.orgnih.gov This compound is cell-permeable and widely used in biological studies. The synthesis of N6-monobutyryl adenosine 5'-monophosphate (a related, non-cyclic compound) has been described, and it was identified as the major hepatic metabolite of N6,O2'-dibutyryl cyclic AMP. researchgate.net This metabolic conversion suggests that the 2'-O-butyryl ester is more labile than the N6-butyryl amide.
This differential stability can be exploited for chemical synthesis. N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate can be subjected to selective hydrolysis under controlled basic conditions (e.g., pH 8.5) to cleave the 2'-O-butyryl ester group while leaving the more stable N6-butyryl amide intact. nih.gov This would yield the desired N6-monobutyryl-cAMP. While this has been demonstrated for the adenosine series, a similar principle would apply to the synthesis of N6-monobutyryl-2'-deoxyadenosine 3',5'-cyclic monophosphate from a corresponding dibutyryl precursor. The synthesis would first involve creating the 3',5'-cyclic monophosphate ring, followed by or preceded by the butyrylation steps.
Chemical Transformation and Functional Group Manipulation
The precise introduction and manipulation of chemical moieties are critical for creating N6-monobutyryl-2'-deoxyadenosine and preparing it for further applications, such as its incorporation into DNA strands.
Introduction of Butyryl Moieties at the N6 Position
A direct and efficient method involves the reaction of 2'-deoxyadenosine with butyric anhydride in the presence of a suitable base and solvent. To achieve selectivity for the N6 position over the sugar hydroxyls, a transient protection strategy is often employed. The nucleoside is first treated with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) to protect the hydroxyl groups. The N6-amino group is then acylated with butyric anhydride, and the silyl groups are subsequently removed in a "one-pot" procedure.
Alternatively, building on the SNAr methodology described earlier, 6-chloro-2'-deoxyadenosine can be reacted with butyramide (B146194) or aminobutane followed by butyrylation to yield the target compound. Another approach, adapted from methods used to synthesize N6-benzoyl-2'-deoxyadenosine, would involve a Schotten-Baumann reaction, treating 2'-deoxyadenosine with butyryl chloride under basic aqueous conditions. fishersci.com
| Reaction Type | Deoxyadenosine Precursor | Butyryl Source | Key Conditions |
| Direct Acylation | 2'-deoxyadenosine | Butyric Anhydride | Transient silylation of hydroxyl groups, followed by acylation and desilylation. |
| Nucleophilic Substitution | 6-chloro-2'-deoxyadenosine | Butyramide | Reaction in a suitable solvent with a base to facilitate the substitution. nih.gov |
| Schotten-Baumann | 2'-deoxyadenosine | Butyryl Chloride | Reaction in a two-phase system with an aqueous base (e.g., NaOH). |
Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation
To incorporate a modified nucleoside like N6-monobutyryl-2'-deoxyadenosine into a DNA oligonucleotide using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. This is the standard chemistry used in modern DNA synthesizers. mdpi.commdpi.com
The process involves several key steps:
N6-Protection : The N6-amino group is first acylated with the butyryl group. This group also serves as a protecting group for the exocyclic amine during oligonucleotide synthesis. Cyclic diacyl groups like the succinyl group have been shown to be particularly effective at preventing depurination (loss of the purine base) during the acidic detritylation step of the synthesis cycle. nih.gov
5'-Hydroxyl Protection : The 5'-hydroxyl group of the N6-butyrylated deoxyadenosine is protected with a 4,4'-dimethoxytrityl (DMT) group. nih.gov This acid-labile group is removed at the beginning of each coupling cycle to allow the chain to be extended.
Phosphitylation : The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. This creates the reactive phosphoramidite moiety.
The resulting N6-monobutyryl-2'-deoxyadenosine-5'-O-DMT-3'-O-phosphoramidite is then ready for use in an automated DNA synthesizer. During each coupling cycle, the phosphoramidite is activated and bonds to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.
Enzymatic Synthesis and Biotransformation Pathways
In addition to chemical synthesis, enzymatic methods and the study of biotransformation pathways offer alternative and often highly specific routes to modified nucleosides.
Enzymatic approaches to nucleoside modification are attractive due to their high regio- and stereoselectivity, which can circumvent complex protection and deprotection steps. nih.gov Enzymes such as nucleoside kinases can be used to phosphorylate nucleosides to their corresponding monophosphates. For instance, Drosophila melanogaster deoxynucleoside kinase (dNK) and Bacillus subtilis deoxycytidine kinase (dCK) are capable of phosphorylating a wide range of natural and modified nucleosides. It is plausible that N6-monobutyryl-2'-deoxyadenosine could serve as a substrate for such kinases to produce its 5'-monophosphate derivative. Furthermore, enzymes known as acetyltransferases, such as p300 and CREB-binding protein (CBP), can catalyze lysine (B10760008) butyrylation using butyryl-CoA as a donor, demonstrating that nature possesses machinery for this type of acylation. While their activity on nucleosides is not established, it points to the potential for enzymatic butyryl group transfer.
A clear example of biotransformation leading to a related compound is the metabolism of N6,O2'-dibutyryl cyclic AMP. Studies have shown that when perfused through the liver, this dibutyryl compound is converted to N6-monobutyryl adenosine 5'-monophosphate as a major metabolite. researchgate.net This indicates the presence of esterases in the liver that selectively cleave the 2'-O-butyryl ester bond while leaving the N6-butyryl amide bond intact. This pathway represents a biological route to an N6-monobutyrylated nucleoside derivative and highlights the differential stability of ester and amide linkages within a cellular environment.
Enzymatic Routes for Deoxyadenosine Derivative Formation
Enzymatic synthesis provides a powerful tool for the regioselective modification of complex molecules like nucleosides. nih.gov The high selectivity of enzymes minimizes the need for protecting groups and often leads to higher yields and more environmentally friendly processes compared to conventional chemical methods. nih.gov For the formation of N6-acylated deoxyadenosine derivatives, lipase-catalyzed reactions are particularly prominent.
Lipases, suchas those from Candida antarctica (CALB) or Thermomyces lanuginosus, are widely used for the acylation of nucleosides in non-aqueous solvents. nih.govnih.gov These enzymes can catalyze the transfer of an acyl group from an activated donor, such as a vinyl ester (e.g., vinyl butyrate), to the nucleoside. The use of vinyl esters is advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it towards the acylated product. nih.gov
Research has demonstrated the successful synthesis of various purine nucleoside esters using this method. nih.gov While lipases often exhibit a strong preference for acylating the primary 5'-hydroxyl group of the sugar moiety due to steric accessibility, N-acylation can also be achieved. nih.govnih.gov The chemoselectivity between O- and N-acylation can be influenced by reaction parameters such as the choice of enzyme, solvent, and the specific structure of the nucleoside substrate. nih.govresearchgate.net For instance, a continuous flow microreactor system using lipase (B570770) TL IM from Thermomyces lanuginosus has been employed for the highly regioselective and efficient synthesis of purine nucleoside esters. nih.gov
Another enzymatic strategy involves nucleoside deoxyribosyltransferases (NDRTs). These enzymes catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor base. nih.gov An engineered NDRT could potentially be used to synthesize a modified deoxyadenosine precursor, which could then undergo a subsequent enzymatic acylation step. Similarly, nucleoside phosphorylases can be used in engineered E. coli strains to produce 2'-deoxyadenosine from adenine (B156593), which would then serve as the substrate for the butyrylation step. nih.gov
Table 1: Enzymes and Components in Enzymatic Acylation of Nucleosides
Biosynthetic Considerations for Nucleoside Analogues
The biosynthesis of modified nucleosides is a widespread phenomenon in nature. These compounds act as key components of RNA, cofactors, and signaling molecules, and many possess potent biological activities. nih.govyoutube.com The structural diversity of these natural products arises from dedicated biosynthetic pathways that typically employ a series of "tailoring" enzymes to modify standard nucleoside precursors. nih.gov
A hypothetical biosynthetic pathway for N6-monobutyryl-2'-deoxyadenosine would likely originate from the cellular pool of 2'-deoxyadenosine or one of its phosphorylated forms (e.g., dAMP, dADP). The key transformation—the attachment of a butyryl group to the N6-amino group—would be catalyzed by a specific acyltransferase. nih.gov Such enzymes utilize activated acyl donors, most commonly acyl-Coenzyme A (acyl-CoA). In this case, the donor would be butyryl-CoA, an intermediate in fatty acid metabolism.
While a dedicated pathway for N6-monobutyryl-2'-deoxyadenosine has not been identified, analogous biosynthetic reactions are well-documented. For example:
N4-acetylcytidine (ac4C): This modification is found in rRNA, tRNA, and mRNA and is installed by N-acetyltransferase 10 (NAT10), which uses acetyl-CoA to acetylate the N4 position of cytidine. nih.gov
Acylated Peptide Nucleosides: In the biosynthesis of antibiotics like jawsamycin, a key step involves the acylation of the 5'-amino group of a 5'-amino-5'-deoxy-nucleoside intermediate. nih.gov
These examples establish a clear biological precedent for the enzymatic acylation of nucleosides. The biosynthesis of N6-monobutyryl-2'-deoxyadenosine would therefore likely depend on a specific N-acyltransferase that recognizes 2'-deoxyadenosine as its substrate and butyryl-CoA as the acyl donor. The existence of such an enzyme would be encoded by a specific gene within a biosynthetic gene cluster responsible for producing this or related modified nucleosides. Identifying such clusters through genome mining represents a promising strategy for discovering novel nucleoside-modifying enzymes. nih.gov
Table 2: Key Enzyme Classes in the Biosynthesis of Modified Nucleosides
Compound Reference Table
Table 3: List of Mentioned Chemical Compounds
Metabolic Pathways and Biotransformation of N6 Monobutyryl 2 Deoxyadenosine Derivatives
Hydrolysis and De-butyrylation Processes
The cleavage of the butyryl group is a critical initial step in the metabolism of N6-Monobutyryl-2'-deoxyadenosine and its derivatives. This process is generally mediated by non-specific esterases present within the cell.
The N6-butyryl group attached to the adenine (B156593) base of N6-Monobutyryl-2'-deoxyadenosine is anticipated to undergo hydrolytic cleavage. This biotransformation is likely catalyzed by intracellular esterases, enzymes responsible for hydrolyzing ester bonds. This reaction would release butyrate (B1204436) and the parent nucleoside, 2'-deoxyadenosine (B1664071). This metabolic step is analogous to the deacylation of other N6-acylated adenosine (B11128) derivatives. The resulting 2'-deoxyadenosine can then enter the cell's natural purine (B94841) salvage pathways. The release of butyrate itself can have biological consequences, as butyrate is a known histone deacetylase (HDAC) inhibitor.
To understand the hydrolysis of butyrylated deoxyadenosine (B7792050) derivatives, it is informative to examine the metabolism of related, well-studied compounds such as N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (DBcAMP). biosynth.comsigmaaldrich.com DBcAMP is a cell-permeable analog of cyclic AMP (cAMP) that is often used in research to mimic the effects of endogenous cAMP. patsnap.comstemcell.com Its increased lipophilicity, due to the two butyryl groups, allows it to cross cell membranes more readily than cAMP. merckmillipore.com
Once inside the cell, DBcAMP is metabolized by esterases, which hydrolyze the butyryl groups. patsnap.com This process typically occurs sequentially. The 2'-O-butyryl group is particularly labile and can hydrolyze at a pH of 8.5 or higher. sigmaaldrich.com Enzymatic hydrolysis yields N6-monobutyryl-cAMP and, subsequently, cAMP, along with two molecules of butyrate. patsnap.comnih.gov This conversion to cAMP is essential for its biological activity, as it is the cAMP molecule that activates downstream effectors like protein kinase A (PKA). patsnap.comnih.gov The resistance of the butyrylated form to phosphodiesterases—enzymes that degrade cAMP—is another key feature, allowing for a more sustained intracellular signal. merckmillipore.com
| Butyrylated Nucleotide Example | Key Metabolic Process | Primary Metabolites | Ref |
| N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (DBcAMP) | Intracellular hydrolysis by esterases | N6-monobutyryl-cAMP, cAMP, Butyrate | patsnap.com |
| N6-Monobutyryl-2'-deoxyadenosine | Envisioned hydrolysis by esterases | 2'-deoxyadenosine, Butyrate |
Phosphorylation and Dephosphorylation Dynamics
Following or preceding de-butyrylation, N6-Monobutyryl-2'-deoxyadenosine and its metabolites can be subject to phosphorylation, a key step in their activation or incorporation into nucleic acids, and dephosphorylation, which regulates their activity.
The conversion of N6-Monobutyryl-2'-deoxyadenosine to its monophosphate form is a plausible metabolic step. This phosphorylation would be catalyzed by a nucleoside kinase. Human cells possess several deoxyribonucleoside kinases, including deoxycytidine kinase (dCK) and deoxyadenosine kinase, which is a specific activity of adenosine kinase. nih.gov Adenosine kinase has been shown to phosphorylate deoxyadenosine, although its efficiency (as indicated by the Michaelis constant, Km) is lower for deoxyadenosine compared to adenosine. nih.gov It is conceivable that N6-Monobutyryl-2'-deoxyadenosine could serve as a substrate for one of these kinases, resulting in the formation of N6-Monobutyryl-2'-deoxyadenosine 5'-monophosphate. This phosphorylation is a critical activation step for many nucleoside analogs used in therapeutic contexts.
Research on the metabolism of DBcAMP has demonstrated the direct conversion of a butyrylated cyclic nucleotide to a linear monophosphate. Studies involving liver perfusion with radiolabeled DBcAMP have identified N6-monobutyryl adenosine 5'-monophosphate (N6-MB-AMP) as a major hepatic metabolite. nih.gov This indicates a metabolic pathway where the cyclic 3',5'-phosphodiester bond is cleaved by a phosphodiesterase, and the 2'-O-butyryl group is removed by an esterase, while the N6-butyryl group remains intact, at least initially. nih.gov This finding confirms that the N6-acyl modification can be retained during the conversion from a cyclic to a linear monophosphate, suggesting a similar potential pathway for a hypothetical N6-Monobutyryl-2'-deoxyadenosine 3',5'-cyclic monophosphate.
Metabolites Identified from DBcAMP Perfusion in Liver
| Precursor Compound | Major Identified Metabolite | Method of Identification | Ref |
| N6,2'-O-dibutyryl cyclic [3H]adenosine 3':5'-monophosphate | N6-monobutyryl adenosine 5'-monophosphate | Co-chromatography (DEAE-cellulose, TLC), Alkaline hydrolysis rates | nih.gov |
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the 3',5'-cyclic phosphodiester bond of cAMP and cGMP, converting them to their respective 5'-monophosphates. nih.govnih.gov There are at least 11 families of PDEs, which differ in their substrate specificity, kinetic properties, and regulatory mechanisms. nih.gov
A hypothetical cyclic form, N6-Monobutyryl-2'-deoxyadenosine 3',5'-cyclic monophosphate, would be a substrate for PDEs. However, modifications to the cyclic nucleotide structure, such as the addition of a butyryl group at the N6 position, can significantly alter its susceptibility to hydrolysis. DBcAMP, for instance, is known to be more resistant to hydrolysis by PDEs than cAMP. merckmillipore.com This resistance is a key part of its utility as a research tool, as it leads to a more sustained elevation of active nucleotide levels. The bulky N6-butyryl group on a cyclic deoxyadenosine monophosphate would likely confer a degree of resistance to certain PDE isoforms due to steric hindrance at the enzyme's active site. Studies on hepatoma cells have shown that different PDE isozymes can be independently regulated and that their activity is affected by butyrylated cAMP analogs. nih.gov Therefore, the rate of degradation of a cyclic N6-monobutyryl-2'-deoxyadenosine derivative would depend on the specific PDE isoforms expressed in a given cell type.
Intracellular Fate and Elimination
The journey of N6-monobutyryl-2'-deoxyadenosine and related compounds following administration involves cellular uptake, extensive metabolic processing in the kidneys and liver, and interaction with fundamental biochemical cycles.
Cellular Uptake Mechanisms for N6-Modified Nucleosides
The ability of N6-modified nucleosides to exert intracellular effects is contingent upon their transport across the plasma membrane. The plasma membrane acts as a selectively permeable barrier, blocking the free exchange of most biological molecules between the cytoplasm and the external environment. nih.gov Consequently, specific transport mechanisms are required.
The uptake of small molecules can occur via several pathways:
Passive Diffusion: Small, relatively hydrophobic molecules can dissolve in the phospholipid bilayer and diffuse across it, moving down their concentration gradient. The addition of butyryl groups to adenosine derivatives, such as in N6,O2'-dibutyryl adenosine 3',5'-monophosphate (DBcAMP), increases their lipophilicity, making them more cell-permeable compared to their parent compound, cAMP. nih.govstemcell.comtocris.com This enhanced permeability allows them to penetrate cells more effectively. stemcell.comtocris.comnih.gov
Facilitated Diffusion and Active Transport: For less lipophilic nucleosides or under specific conditions, carrier proteins and channel proteins mediate transport. nih.gov Active transport systems, which require energy, can move molecules against their concentration gradient. These include symporters, which transport two molecules in the same direction, and antiporters, which move molecules in opposite directions. nih.gov While specific transporters for N6-monobutyryl-2'-deoxyadenosine are not explicitly detailed, the general mechanisms for nucleoside transport are well-established.
Furthermore, some N6-modified nucleosides, like N6-methyladenosine (m6A), are involved in the nuclear retention of messenger RNAs (mRNAs), indicating that once inside the cell, these compounds or their metabolites can be localized to specific subcellular compartments to perform their functions. nih.gov
Renal and Hepatic Metabolism of Butyrylated Adenosine Derivatives
Once intracellular, butyrylated adenosine derivatives undergo significant metabolism, primarily in the kidneys and liver.
Renal Metabolism: Studies using isolated rat kidneys have demonstrated extensive metabolism of these compounds. nih.gov When N6,O2'-dibutyryl adenosine 3',5'-monophosphate was perfused through the kidney, it was almost entirely cleared. A significant portion was metabolized, with the principal metabolite being N6-monobutyryl adenosine . nih.gov This indicates that de-butyrylation is a key metabolic step. Further metabolism leads to the formation of other important cellular components. nih.gov
| Precursor Compound | Primary Metabolite | Other Metabolites |
| N6,O2'-Dibutyryl adenosine 3',5'-monophosphate | N6-monobutyryl adenosine | N6-monobutyryl AMP, ATP, ADP, AMP |
This table summarizes the key metabolic products identified in renal perfusion studies. nih.gov
Unlike its parent compound, N6-monobutyryl adenosine does not appear to affect renal adenylate cyclase, low Km cyclic AMP phosphodiesterase, or protein kinase activity. nih.gov This resistance to further immediate metabolism might explain some of the unique bilateral effects observed with dibutyryl cyclic AMP infusions in canine models. nih.gov
Hepatic Metabolism: The liver is a central hub for metabolizing foreign compounds and endogenous molecules. While direct metabolic pathways for N6-monobutyryl-2'-deoxyadenosine in the liver are not as clearly defined in the literature as its renal fate, systemic effects point towards significant hepatic involvement. nih.govnih.gov The administration of dibutyryl cyclic AMP in human subjects has been shown to influence blood glucose and lipid levels, suggesting it stimulates glycogenolysis and glycolysis while inhibiting lipolysis, processes largely regulated by the liver. nih.gov Chronic liver injury from various sources can increase extracellular adenosine levels, highlighting the liver's active role in adenosine metabolism and signaling, which likely extends to its butyrylated derivatives. nih.gov
Biological Roles and Cellular Mechanisms of N6 Monobutyryl 2 Deoxyadenosine Derivatives
Regulation of Cellular Differentiation and Proliferation
Modulation of Erythroid Progenitor Cell Proliferation (Drawing insights from N6-methyl-2′-deoxyadenosine studies)
While direct studies on N6-Monobutyryl-2'-deoxyadenosine's effect on erythropoiesis are limited, research on the structurally related compound, N6-methyl-2'-deoxyadenosine (6mdA), provides valuable insights. 6mdA has been identified as a potent agonist for the hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells. nih.gov It also suppresses apoptosis in erythroid progenitor cells (EPCs). nih.gov The mechanism behind this involves the upregulation of key EPC-associated factors such as c-Kit, Myb, and Gata2, while downregulating transcription factors related to erythroid maturation like Gata1, Spi1, and Klf1. nih.gov This suggests that 6mdA enhances and prolongs the activation of the c-Kit signaling pathway, a critical regulator of erythropoiesis, leading to an expansion of the EPC population. nih.gov
Furthermore, the N6-methyladenosine (m6A) modification in mRNA, facilitated by methyltransferase enzymes like METTL3 and METTL14, is crucial for human erythropoiesis. nih.gov This modification promotes the translation of a network of genes essential for the specification of erythroid cells. nih.gov Loss of m6A marks has been shown to result in a significant decrease in H3K4me3 marks, a key histone modification associated with active gene transcription, at important erythroid-specific gene targets. nih.gov The m6A methyltransferase complex, including METTL16, also plays a role in maintaining genome integrity during erythroid differentiation by controlling the expression of DNA repair genes. researchgate.net Given the structural similarities, it is plausible that N6-Monobutyryl-2'-deoxyadenosine could exert similar modulatory effects on erythroid progenitor cells, potentially influencing their proliferation and differentiation through related pathways.
Table 1: Effects of N6-methyl-2'-deoxyadenosine (6mdA) on Erythroid Progenitor Cells
| Feature | Effect of 6mdA |
| BFU-E Progenitor Cells | Promotes hyperproliferation nih.gov |
| Erythroid Progenitor Cells (EPCs) | Represses apoptosis nih.gov |
| Gene Expression (Upregulation) | c-Kit, Myb, Gata2 nih.gov |
| Gene Expression (Downregulation) | Gata1, Spi1, Klf1 nih.gov |
| Signaling Pathway | Enhances and prolongs c-Kit activation nih.gov |
Influence on Nucleic Acid Methylation and Gene Expression
The butyryl group in N6-Monobutyryl-2'-deoxyadenosine suggests a potential role in modulating nucleic acid methylation and gene expression, drawing parallels from the known effects of butyrate (B1204436) and the epigenetic significance of adenine (B156593) methylation.
Inhibition of Nucleic Acid Methylations (Contextualized from butyrylated cyclic nucleotides)
Sodium butyrate, a compound related to the butyryl moiety of N6-Monobutyryl-2'-deoxyadenosine, has been shown to influence DNA methylation. Studies have demonstrated that sodium butyrate can cause hypermethylation of cytosine residues in DNA. uct.ac.za This effect was observed on both pre-existing and newly synthesized DNA strands. uct.ac.zanih.gov However, the impact of butyrate on macromolecular synthesis and DNA methylation appears to differ between normal and transformed cells. nih.govresearchgate.net For instance, in normal human embryonic lung fibroblasts (WI-38), low concentrations of sodium butyrate inhibited DNA synthesis, while transformed cell lines showed no such inhibition even at much higher concentrations. nih.gov While these studies focus on 5-methylcytosine (B146107), they highlight the potential for butyrylated compounds to influence the epigenetic landscape. The butyryl group in N6-Monobutyryl-2'-deoxyadenosine could potentially interact with the cellular machinery responsible for DNA and RNA methylation, although the specific effects on N6-adenine methylation require further investigation.
Potential as an Epigenetic Modulator (Drawing insights from N6-methyladenine/6mA in DNA)
N6-methyladenine (6mA) is increasingly recognized as an important epigenetic mark in eukaryotes, playing a role in various biological processes. nih.govnih.govnih.gov In contrast to the well-studied 5-methylcytosine (5mC), 6mA is a more recently explored modification in higher organisms. nih.govfrontiersin.orgfrontiersin.org The presence of 6mA in DNA can influence gene expression and is involved in processes like transposable element suppression and stress responses. nih.gov In the human genome, 6mA is not randomly distributed and shows specific patterns, suggesting a precise regulatory role. researchgate.net Given that N6-Monobutyryl-2'-deoxyadenosine is a derivative of a deoxyadenosine (B7792050) nucleoside, it could potentially be incorporated into DNA or influence the enzymes that deposit or remove the 6mA mark. ontosight.ai The enzymes responsible for 6mA methylation ("writers") and demethylation ("erasers") are key to its function as an epigenetic regulator. frontiersin.org Any interaction of N6-Monobutyryl-2'-deoxyadenosine with these enzymes could have significant downstream effects on gene expression.
Effects on Chromatin Organization and Gene Expression Regulation
The methylation of nucleic acids, including N6-adenine, has a direct impact on chromatin organization and the regulation of gene expression. N6-methyladenosine (m6A) in RNA, for instance, can influence chromatin dynamics and transcriptional output. nih.gov m6A-modified chromatin-associated RNAs can act as platforms to recruit histone-modifying proteins, thereby helping to shape the local chromatin structure. nih.gov This can lead to either more open chromatin and increased transcription or, in some contexts, post-transcriptional control without directly altering the local chromatin state. nih.gov
Similarly, 6mA in DNA can affect transcription by altering the binding of transcription factors or by influencing nucleosome positioning. nih.gov The presence of 6mA in a DNA template has been shown to cause site-specific pausing of RNA polymerase II during transcription. nih.govresearchgate.net Furthermore, there is a correlation between the presence of 6mA in human genes and higher levels of RNA transcripts. researchgate.net The modification of chromatin-associated regulatory RNAs with m6A can also regulate the chromatin state and global transcription. youtube.com Considering these findings, N6-Monobutyryl-2'-deoxyadenosine, through its potential influence on adenine methylation, could play a role in the intricate regulation of chromatin structure and gene expression.
Structure Activity Relationship Sar Studies of N6 Modified Deoxyadenosine Analogues
Impact of N6-Substitution on Biological Potency and Selectivity
The N6-position of adenosine (B11128) and its analogues is a critical determinant of their biological activity. Modifications at this site can dramatically alter the affinity and efficacy of these compounds at various receptors and enzymes.
Role of Butyryl Group at N6 in Receptor Binding and Enzyme Activation
The introduction of a butyryl group at the N6-position of 2'-deoxyadenosine (B1664071) creates a molecule with a distinct pharmacological profile. The butyryl group, a four-carbon acyl chain, can influence receptor binding through a combination of steric and electronic effects. Its size and lipophilicity can promote interactions with hydrophobic pockets within the binding sites of target proteins.
For instance, in the context of adenosine receptors (ARs), which are a major family of targets for N6-substituted adenosine analogues, the butyryl group can contribute to the potency and selectivity of the ligand. Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. mdpi.com The binding of an agonist to an AR can trigger a cascade of intracellular events, often involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. nih.gov
The butyryl moiety in N6-monobutyryl-2'-deoxyadenosine can influence the conformation of the molecule, allowing it to fit optimally into the binding pocket of a specific AR subtype. This can lead to enhanced activation or inhibition of the receptor, depending on the nature of the interaction.
Comparison with Other N6-Alkyl or N6-Acyl Substituents
The biological activity of N6-modified deoxyadenosine (B7792050) analogues is highly dependent on the nature of the substituent. A comparison with other N6-alkyl or N6-acyl groups reveals important SAR trends.
Generally, increasing the chain length of an N6-alkyl substituent can lead to an increase in potency up to a certain point, after which further increases in size may lead to a decrease in activity due to steric hindrance. For example, N6-phenylisopropyladenosine has been shown to be a potent inhibitor of glucose-stimulated insulin (B600854) release, an effect mediated by the inhibition of cAMP accumulation. nih.gov
Acyl substituents, like the butyryl group, introduce a carbonyl moiety which can act as a hydrogen bond acceptor, potentially forming additional interactions within the receptor binding site. This can lead to different binding orientations and potencies compared to their alkyl counterparts. For example, studies on various N6-substituted adenosine derivatives have highlighted the importance of the substituent's size, shape, and electronic properties in determining their affinity and selectivity for different adenosine receptor subtypes. acs.org
| Substituent at N6 | General Impact on Activity | Potential Interactions |
| Methyl | Often serves as a baseline for comparison. Can lead to increased activity over unsubstituted adenosine. | Primarily hydrophobic interactions. |
| Ethyl | Can enhance potency at certain receptor subtypes. | Increased hydrophobic interactions compared to methyl. |
| Phenylisopropyl | Potent and often selective for specific adenosine receptor subtypes. | Bulky group allows for extensive hydrophobic and potential pi-stacking interactions. |
| Butyryl (Acyl) | Introduces a carbonyl group, potentially altering binding mode and potency. | Hydrophobic interactions from the alkyl chain and potential hydrogen bonding via the carbonyl oxygen. |
Significance of the 2'-Deoxyribose Moiety
The sugar moiety of nucleoside analogues is another critical determinant of their biological activity. The presence of a 2'-deoxyribose in N6-Monobutyryl-2'-deoxyadenosine 3' distinguishes it from its ribose-containing counterparts and has significant implications for its interaction with target molecules.
Conformation and Interaction with Target Molecules
The 2'-deoxyribose moiety can influence how the N6-butyryl group is presented to the binding pocket. The flexibility or rigidity conferred by the sugar conformation can either facilitate or hinder optimal interactions, thereby affecting the compound's potency and selectivity.
Distinction from Ribose-Based Analogues in Biological Activity
The presence or absence of the 2'-hydroxyl group is a key differentiator between deoxyadenosine and adenosine analogues. This single structural change can lead to significant differences in their biological activities.
For instance, in some biological systems, 2'-deoxyadenosine analogues may exhibit different or even opposing effects compared to their ribose counterparts. Studies have shown that both adenosine and 2-deoxyadenosine can inhibit glucose-stimulated insulin release, but their mechanisms of action may differ, as indicated by their varying sensitivity to phosphodiesterase inhibitors. nih.gov This suggests that the 2'-hydroxyl group can be a critical determinant for interaction with specific cellular components or enzymes.
| Moiety | Key Structural Feature | Impact on Biological Activity |
| 2'-Deoxyribose | Absence of a hydroxyl group at the 2' position. | Alters sugar pucker and overall conformation, potentially leading to different target interactions and metabolic stability compared to ribose analogues. |
| Ribose | Presence of a hydroxyl group at the 2' position. | The 2'-hydroxyl can act as a hydrogen bond donor or acceptor, influencing binding affinity and specificity. It can also be a site for metabolic modification. |
Influence of Phosphate (B84403) Group Position and Cyclization
While the primary focus is on N6-Monobutyryl-2'-deoxyadenosine 3', it is important to consider the potential influence of phosphorylation, as nucleoside analogues are often converted to their phosphate derivatives intracellularly to exert their biological effects. The position of the phosphate group and any potential cyclization can dramatically alter the molecule's activity.
The phosphorylation of a nucleoside to its monophosphate, diphosphate, or triphosphate form is often a prerequisite for its interaction with enzymes such as kinases and polymerases. wikipedia.org The position of the phosphate group (e.g., 3', 5', or cyclic) dictates which enzymes can recognize and utilize the molecule.
For example, the conversion of adenosine to adenosine triphosphate (ATP) is central to cellular energy metabolism. wikipedia.org Similarly, the phosphorylation of nucleoside analogues is often necessary for their incorporation into nucleic acids or for their interaction with nucleotide-binding sites on proteins.
Cyclic phosphates, such as cyclic adenosine monophosphate (cAMP), are critical second messengers in signal transduction pathways. The cyclization of a phosphate group introduces conformational constraints that can lock the molecule into a specific shape, often leading to high-affinity and selective binding to its target proteins.
In the context of N6-Monobutyryl-2'-deoxyadenosine 3', if it were to be phosphorylated, the resulting nucleotide would have a distinct set of biological activities compared to the parent nucleoside. The position of the phosphate would be a key determinant of its potential targets and downstream effects.
Comparison of 3'-Phosphate vs. 5'-Phosphate Activities
In the realm of nucleoside analogues, the position of the phosphate moiety is a determinant of biological activity. The vast majority of biologically active nucleoside analogues are phosphorylated at the 5'-position, as this is the form recognized by many kinases and polymerases for further conversion to the active di- and triphosphate forms. mdpi.com Nucleoside 5'-triphosphates are the fundamental building blocks for DNA and RNA synthesis. mdpi.comresearchgate.net Consequently, nucleoside analogues are often designed as 5'-monophosphates or as prodrugs that can be intracellularly converted to the 5'-monophosphate and subsequently to the active 5'-triphosphate. nih.gov
The activity of 5'-phosphorylated nucleosides is well-documented. For instance, N6-monobutyryl adenosine 5'-monophosphate has been identified as a major hepatic metabolite of N6,O2'-dibutyryl cyclic adenosine 3':5'-monophosphate, highlighting a metabolic pathway that leads to a 5'-phosphorylated species. nih.gov
In contrast, 3'-phosphorylated nucleosides are less common in therapeutic design. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond during DNA and RNA synthesis. Therefore, a 3'-phosphate group would sterically and electronically hinder this process, potentially acting as a chain terminator. While this can be a mechanism of action for some antiviral and anticancer agents, it also means that the 3'-phosphate analogues are not substrates for the kinases that would typically phosphorylate the 5'-hydroxyl group.
The differential activity between a 3'-phosphate and a 5'-phosphate analogue of N6-monobutyryl-2'-deoxyadenosine can be inferred from these general principles. The 5'-phosphate version would be expected to be a substrate for further phosphorylation to the di- and triphosphate, which could then potentially be incorporated into DNA, leading to chain termination or altered DNA stability due to the N6-butyryl group. The 3'-phosphate analogue, however, would likely not be a substrate for further phosphorylation and would act at the monophosphate level, potentially by inhibiting other enzymes that recognize 3'-phosphorylated nucleic acid fragments, such as some nucleases or DNA repair enzymes.
Table 1: Illustrative Comparison of Putative Activities of 3'- and 5'-Phosphate Analogs
| Feature | N6-Monobutyryl-2'-deoxyadenosine 3'-phosphate | N6-Monobutyryl-2'-deoxyadenosine 5'-phosphate |
| Substrate for Kinases | Unlikely | Likely |
| Conversion to Triphosphate | No | Yes |
| Potential Mechanism of Action | Inhibition of 3'-processing enzymes, potential allosteric modulation | DNA incorporation and chain termination, competitive inhibition of polymerases |
| Metabolic Precursor | Less common | More common |
Role of the 3',5'-Cyclic Phosphate in Cell Permeability and Efficacy
The lipophilicity of nucleoside analogues is a critical factor for their ability to cross cell membranes and exert their biological effects. The negatively charged phosphate group generally restricts the passive diffusion of nucleotides across the lipid bilayer. To overcome this, one common strategy is the use of a 3',5'-cyclic phosphate moiety.
Cyclic adenosine 3',5'-monophosphate (cAMP) is a ubiquitous second messenger involved in numerous cellular processes. nih.govnih.gov Its structure, where the phosphate group forms a cyclic diester between the 3' and 5' hydroxyl groups of the ribose, renders it more lipophilic than its non-cyclic monophosphate counterparts. This increased lipophilicity facilitates its passage across cell membranes.
Therefore, the 3',5'-cyclic phosphate can be considered a prodrug strategy to deliver the 5'-monophosphate of a nucleoside analogue into the cell. The efficacy of such a cyclic nucleotide would depend on its ability to permeate the cell membrane and its susceptibility to hydrolysis by intracellular PDEs.
Stability and Bioavailability Considerations in SAR
The stability and bioavailability of N6-modified deoxyadenosine analogues are paramount for their therapeutic potential and are key considerations in SAR studies. The N6-acyl linkage, such as the N6-butyryl group, can be susceptible to hydrolysis by cellular amidases, releasing the parent deoxyadenosine analogue. The rate of this hydrolysis can significantly impact the duration of action and the concentration of the active species.
Furthermore, the phosphodiester bonds in nucleoside phosphates are targets for cellular nucleases and phosphatases. nih.gov This enzymatic degradation can rapidly inactivate the analogue. To enhance stability, various modifications to the phosphate group have been explored, such as the introduction of phosphorothioates or phosphonates, which are more resistant to nuclease activity. nih.govoup.com
The bioavailability of a phosphorylated nucleoside is generally low due to its negative charge. As discussed, the use of a cyclic phosphate can improve cell permeability. Other prodrug approaches include the masking of the phosphate group with lipophilic moieties that are cleaved intracellularly to release the active nucleotide. These strategies aim to deliver the nucleoside monophosphate inside the cell, bypassing the need for the initial, often rate-limiting, phosphorylation step by a nucleoside kinase.
For N6-Monobutyryl-2'-deoxyadenosine 3'-phosphate, its bioavailability would likely be poor if administered directly. Its stability would be influenced by the susceptibility of the N6-butyryl group to amidases and the 3'-phosphate to phosphatases. The SAR for this class of compounds would therefore involve a careful balance between the desired biological activity of the core nucleoside and the chemical modifications required to achieve adequate stability and bioavailability. Recent studies have also highlighted the role of N6-modifications, such as N6-methyladenosine, in promoting genome stability, suggesting that such modifications can have profound effects on DNA repair and integrity. nih.govelifesciences.org
Advanced Research Methodologies and Experimental Approaches
Analytical Techniques for Compound Detection and Quantification
The precise detection and quantification of modified nucleosides like N6-Monobutyryl-2'-deoxyadenosine 3' are critical for understanding their metabolic fate and cellular concentrations. Advanced analytical techniques, particularly those combining chromatography and mass spectrometry, are indispensable for this purpose.
Chromatography-Mass Spectrometry (e.g., UHPLC-QQQ-MS/MS) for Modified Nucleoside Analysis
Chromatographic Separation of Metabolites (e.g., N6-monobutyryl AMP)
The separation of N6-Monobutyryl-2'-deoxyadenosine 3' and its potential metabolites, such as N6-monobutyryl AMP, from a biological sample is a prerequisite for accurate analysis. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose. A study on the hepatic metabolism of N6,O2'-dibutyryl cyclic adenosine (B11128) 3':5'-monophosphate identified N6-monobutyryl adenosine 5'-monophosphate as a major metabolite. nih.gov The researchers utilized co-chromatography on DEAE-cellulose and three different thin-layer chromatography systems to identify the metabolite. nih.gov For N6-Monobutyryl-2'-deoxyadenosine 3', a similar approach using reversed-phase HPLC could be employed, likely with a C18 column, to separate the compound based on its hydrophobicity. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve the best separation from other nucleosides and cellular components.
In Vitro Cell Culture Models
In vitro cell culture models are essential tools for investigating the biological effects of compounds like N6-Monobutyryl-2'-deoxyadenosine 3' at the cellular level. These models allow for controlled experiments to study cellular processes such as differentiation, signaling, and proliferation.
Application in Various Cell Lines for Differentiation and Signaling Studies
While specific studies on N6-Monobutyryl-2'-deoxyadenosine 3' are lacking, research on the related compound, N6-monobutyryl-cAMP, provides insights into potential applications. For instance, N6-monobutyryl-cAMP has been shown to induce differentiation in C6 glioma cells. nih.govelsevierpure.com This suggests that N6-Monobutyryl-2'-deoxyadenosine 3' could also be investigated for its effects on cell differentiation in various cancer cell lines, such as those from lung or glioma, as well as in primary cell cultures. nih.govnih.gov Studies would typically involve treating the cells with the compound and then assessing changes in cell morphology, and the expression of differentiation-specific markers using techniques like immunofluorescence or western blotting. Furthermore, its impact on intracellular signaling pathways, such as the protein kinase A (PKA) pathway, would be a key area of investigation, given the structural similarity to cAMP analogs. nih.gov
Table 1: Representative Cell Lines for Studying N6-Substituted Adenosine Analog Effects
| Cell Line | Origin | Potential Application for N6-Monobutyryl-2'-deoxyadenosine 3' Study |
| C6 | Rat Glioma | Investigation of induced neuronal differentiation and growth inhibition. nih.gov |
| LX-1 | Human Lung Carcinoma | Study of anti-proliferative effects and modulation of gene expression. nih.gov |
| Various Cancer Lines | Human | Screening for growth inhibition and induction of apoptosis. |
This table is illustrative and based on studies of related N6-substituted adenosine analogs.
Studies on Cellular Proliferation and Growth Inhibition
A primary area of investigation for novel nucleoside analogs is their effect on cell proliferation and their potential as anti-cancer agents. The growth inhibitory properties of N6-Monobutyryl-2'-deoxyadenosine 3' would be assessed across a panel of human cancer cell lines. Standard assays such as the MTT or CCK-8 assay would be used to determine the concentration-dependent effect of the compound on cell viability. For example, site-selective cAMP analogues have been shown to inhibit the growth of a spectrum of human cancer cell lines. nih.gov Similar experiments would be crucial to determine the potential anti-proliferative activity of N6-Monobutyryl-2'-deoxyadenosine 3'.
Biochemical Assays for Enzyme Activity and Pathway Analysis
To elucidate the mechanism of action of N6-Monobutyryl-2'-deoxyadenosine 3', biochemical assays are employed to study its interaction with specific enzymes and its influence on metabolic pathways.
Given its structure, a key area of investigation would be its effect on enzymes involved in cyclic nucleotide signaling, such as phosphodiesterases (PDEs) and protein kinases. Assays for PDE activity often utilize radiolabeled or fluorescently-labeled cAMP or cGMP as substrates. nih.govnih.gov The ability of N6-Monobutyryl-2'-deoxyadenosine 3' to inhibit or act as a substrate for different PDE isoforms would be a critical determinant of its biological activity.
Furthermore, its potential to activate or inhibit protein kinases, particularly PKA, would be examined. Kinase activity assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide. psu.edu By including N6-Monobutyryl-2'-deoxyadenosine 3' in the assay, its modulatory effect on kinase activity can be quantified. Understanding these interactions is fundamental to deciphering the compound's role in cellular signaling.
Finally, analyzing its impact on purine (B94841) metabolism would be essential. researchgate.net This could involve using metabolic labeling studies with isotopic tracers to follow the metabolic fate of the compound within the cell and to see how it perturbs the existing pools of purine nucleotides.
Assessment of Protein Kinase Activation
The assessment of protein kinase activation is fundamental to understanding the cellular impact of adenosine analogs. Protein kinases, which catalyze the phosphorylation of substrate proteins, are central to many signaling pathways. nih.gov Methodologies to study their activation in the context of N6-substituted adenosine compounds involve both in vitro and in cellulo assays.
In studies involving the metabolic precursor to N6-monobutyryl adenosine, N6,O2'-dibutyryl adenosine 3',5'-monophosphate (dbcAMP), effects on protein kinase A (PKA) have been observed. nih.gov For instance, research on rat hepatocytes showed a biphasic regulation of steroid 21-hydroxylase activity by dbcAMP, an effect mediated by PKA. nih.gov At very low concentrations (10⁻¹¹ M), dbcAMP stimulated activity, while at higher concentrations (10⁻⁵ M to 10⁻³ M), it was inhibitory. nih.gov The inhibitory effect was blocked by a PKA inhibitor, confirming the involvement of this kinase. nih.gov
However, direct studies on N6-monobutyryl adenosine have shown it does not always influence kinase activity. In perfused rat kidneys, N6-monobutyryl adenosine, unlike its parent compound adenosine, had no discernible effect on the activity of protein kinase. nih.gov Chemoproteomic approaches have also been employed to identify kinases that can bind to N6-modified ATP analogs. These studies help map the potential landscape of kinase interactions, revealing, for example, that GSK3α and GSK3β can bind to N6-methyl-ATP. nih.gov Such methodologies could be applied to assess the binding and activation potential of N6-monobutyryl-2'-deoxyadenosine 3' with a wide array of cellular kinases.
Table 1: Kinase Interactions with N6-Substituted Adenosine Compounds This table is interactive. You can sort and filter the data.
| Compound | Kinase | Effect | Research Context | Citation |
|---|---|---|---|---|
| N6,O2'-dibutyryl cAMP | Protein Kinase A (PKA) | Biphasic Regulation | Regulation of steroid 21-hydroxylase in rat hepatocytes | nih.gov |
| N6-monobutyryl adenosine | Protein Kinase | No effect | Renal activity in isolated rat kidney | nih.gov |
Measurement of Cyclic Nucleotide Levels and Related Enzyme Activities
The cellular concentration of cyclic nucleotides like cyclic adenosine 3',5'-monophosphate (cAMP) is tightly regulated by the opposing activities of adenylate cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. uniprot.orgmdpi.comnih.gov Investigating how compounds like N6-Monobutyryl-2'-deoxyadenosine 3' affect these enzymes is key to understanding their mechanism of action.
Methodologies for measuring enzyme activity often involve incubating cell or tissue extracts with the substrate (e.g., ATP for adenylate cyclase, cAMP for phosphodiesterase) and quantifying the product formed. mdpi.commdpi.com In studies on cultured hepatoma cells, DEAE-Bio-Gel chromatography was used to separate three distinct forms of cyclic nucleotide phosphodiesterase (E I, E II, and E III). nih.gov The activity of these isoenzymes was then measured to see how they were affected by N6,O2'-dibutyryl cAMP, which was found to increase the activity of the E III form. nih.gov
Research has shown that N6-monobutyryl adenosine, a primary metabolite of dibutyryl cyclic AMP, did not have an effect on the renal activity of adenylate cyclase or low Km cyclic AMP phosphodiesterase in the isolated rat kidney. nih.gov This finding distinguishes it from its precursor and from adenosine itself. nih.gov
Table 2: Effect of N6-Substituted Adenosine Compounds on Related Enzyme Activities This table is interactive. You can sort and filter the data.
| Compound | Enzyme | Organism/Cell Type | Effect | Citation |
|---|---|---|---|---|
| N6-monobutyryl adenosine | Adenylate Cyclase | Rat Kidney | No Effect | nih.gov |
| N6-monobutyryl adenosine | Low Km cAMP Phosphodiesterase | Rat Kidney | No Effect | nih.gov |
Analysis of Nucleic Acid Methylation Status
N6-methyladenine (6mA or m6dA) is a DNA modification that has been identified as an epigenetic mark in eukaryotes, playing roles in various biological processes. researchgate.netnih.govnih.gov Given that N6-Monobutyryl-2'-deoxyadenosine 3' is an N6-modified deoxyadenosine (B7792050) derivative, a critical area of research is its potential influence on or as a substrate for DNA methylation processes.
A variety of advanced methods are used to detect and quantify 6mA in genomic DNA. researchgate.netnih.gov These techniques include:
Antibody-based methods (Dot Blot, Immunoblotting): These are often used for an initial evaluation of global 6mA levels. researchgate.netnih.gov
Chromatography and Mass Spectrometry: High-pressure liquid chromatography (HPLC) coupled with mass spectrometry provides a more quantitative analysis of 6mA levels. nih.gov
6mA-Specific Restriction Endonuclease Digestion: This method uses enzymes that are sensitive to 6mA to map its location.
Sequencing-based Methods: Techniques like 6mA-IP-Seq (immunoprecipitation sequencing) and single-molecule real-time (SMRT) sequencing allow for genome-wide mapping of 6mA.
Studies have shown that the deposition of N6-methyl-2'-deoxyadenosine (m6dA) is associated with activity-induced gene expression in neurons and is linked to the mammalian m6dA methyltransferase, N6amt1. nih.gov The analysis of whether N6-monobutyryl-2'-deoxyadenosine 3' can be incorporated into DNA or affect the activity of methyltransferases and demethylases (like ALKBH1 and ALKBH4) is an active area of inquiry. researchgate.net
Table 3: Methodologies for Assessing N6-adenosine DNA Methylation This table is interactive. You can sort and filter the data.
| Methodology | Principle | Application | Citation |
|---|---|---|---|
| Antibody-based Assays | Uses specific antibodies to detect 6mA. | Global 6mA level evaluation. | researchgate.netnih.gov |
| HPLC-Mass Spectrometry | Separates and quantifies nucleosides based on their mass-to-charge ratio. | Accurate quantification of 6mA. | nih.gov |
| 6mA-IP-Seq | Immunoprecipitation of 6mA-containing DNA fragments followed by sequencing. | Genome-wide mapping of 6mA. | nih.gov |
Isotopic Labeling and Tracing Studies for Metabolic Investigations
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov By replacing one or more atoms in a molecule with their stable or radioactive isotopes, researchers can follow the compound through various metabolic pathways, identifying its breakdown products and downstream effects. nih.gov This approach is particularly valuable for understanding the metabolism of N6-substituted adenosine compounds.
A key study utilized this methodology to investigate the metabolism of N6,O2'-dibutyryl adenosine 3',5'-monophosphate (dibutyryl cyclic AMP) in the isolated rat kidney. nih.gov In this research, either ³H- or ¹⁴C-labeled dibutyryl cyclic AMP was included in the perfusate. nih.gov The analysis of the perfusate and urinary excretion over 60 minutes revealed that the compound was almost completely cleared. nih.gov A significant portion was metabolized, and tracing the isotopic label led to a crucial discovery: the principal metabolite was N6-monobutyryl adenosine, which accounted for one-third of the initially added dibutyryl cyclic AMP. nih.gov Other labeled metabolites identified included N6-monobutyryl AMP, ATP, ADP, and AMP. nih.gov
Similarly, studies using N6,O2'-dibutyryl cyclic [³H]adenosine 3':5'-monophosphate in liver perfusion experiments identified N6-monobutyryl adenosine 5'-monophosphate as a major radioactive product, confirming this metabolic pathway in hepatic tissue as well. nih.gov These tracing studies provide definitive evidence of the metabolic conversion of dibutyryl cyclic AMP to its monobutyrylated forms and their subsequent integration into the cellular nucleotide pool. nih.govnih.gov
Table 4: Findings from Isotopic Labeling Studies of Dibutyryl Cyclic AMP This table is interactive. You can sort and filter the data.
| Isotopic Label | Experimental System | Major Metabolites Identified | Key Finding | Citation |
|---|---|---|---|---|
| ³H or ¹⁴C | Isolated Rat Kidney Perfusion | N6-monobutyryl adenosine, N6-monobutyryl AMP, ATP, ADP, AMP | N6-monobutyryl adenosine is the principal metabolite of dibutyryl cyclic AMP. | nih.gov |
Future Research Directions and Unexplored Avenues
Elucidation of Specific Receptor Interactions and Binding Affinities
A primary avenue of future research will be to determine the specific protein targets of N6-Monobutyryl-2'-deoxyadenosine 3'. The N6 substitution on the adenosine (B11128) scaffold is a well-established modulator of affinity for adenosine receptors (A1, A2A, A2B, A3) and P2Y purinergic receptors. The butyryl group, a short-chain fatty acid, may confer unique properties, potentially influencing selectivity and potency.
Future studies should systematically screen N6-Monobutyryl-2'-deoxyadenosine 3' against a panel of these receptors. Competitive binding assays will be crucial to determine the binding affinities (Ki) and to understand whether it acts as an agonist, antagonist, or allosteric modulator. Such studies have been conducted for a wide range of N6-substituted adenosine derivatives, revealing that small alkyl groups can influence selectivity, for instance, for the human A3 adenosine receptor. nih.gov Similarly, research on analogues like N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate has demonstrated high affinity for the P2Y1 receptor. nih.govnih.gov Understanding where N6-Monobutyryl-2'-deoxyadenosine 3' fits within this landscape is a critical first step.
Table 1: Hypothetical Binding Affinities for Future Investigation
| Receptor Target | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity |
| Adenosine A1 Receptor | 50 - 200 | Partial Agonist |
| Adenosine A2A Receptor | > 1000 | Low Affinity/Inactive |
| Adenosine A3 Receptor | 10 - 100 | Agonist/Antagonist? |
| P2Y1 Receptor | 200 - 800 | Modulator |
| Deoxyadenosine (B7792050) Kinase | 100 - 500 | Substrate/Inhibitor |
This table presents hypothetical values to guide future experimental goals and is not based on existing data for N6-Monobutyryl-2'-deoxyadenosine 3'.
Identification of Novel Downstream Targets and Signaling Networks
Beyond direct receptor binding, the downstream consequences of target engagement must be mapped. Should N6-Monobutyryl-2'-deoxyadenosine 3' interact with a G-protein coupled receptor, subsequent studies must investigate its impact on canonical signaling pathways, such as the modulation of cyclic AMP (cAMP) or intracellular calcium levels. For instance, activation of the human A3 adenosine receptor by N6-substituted adenosine derivatives has been studied in CHO cells, providing a model for such investigations. nih.gov
Furthermore, the 3'-monophosphate moiety suggests potential roles in nucleic acid metabolism and signaling. Research on 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs) has shown their involvement in regulating diverse cellular processes like biofilm formation and stress responses in bacteria, acting as intracellular signaling molecules. nih.govnih.govpsu.edu Future work should explore if N6-Monobutyryl-2'-deoxyadenosine 3' can be a substrate for, or a regulator of, enzymes involved in nucleotide metabolism, such as nucleotidases, kinases, or phosphodiesterases. It is known that 2'-deoxyadenosine-3'-monophosphate can act as a naturally occurring inhibitor of adenylate cyclase, suggesting that this class of compounds can have direct enzymatic regulatory roles. nih.gov
Exploration of Potential Biological Applications beyond Current Understanding
The structural similarity of N6-Monobutyryl-2'-deoxyadenosine 3' to other bioactive nucleosides suggests several potential, yet unexplored, biological applications. N6-methyl-2'-deoxyadenosine has been identified as a factor in promoting the self-renewal of erythroid progenitor cells and is implicated in activity-induced gene expression related to memory formation. researchgate.netnih.gov It is plausible that the N6-butyryl modification could similarly influence epigenetic mechanisms or cell differentiation pathways.
Another area of interest is its potential as an anti-proliferative or cytotoxic agent. 2'-Deoxyadenosine (B1664071) itself can be toxic to certain non-neuronal cell types. nih.gov The butyryl group could enhance cellular uptake or alter its metabolic fate, potentially leading to selective effects on cancer cells or other rapidly dividing cell populations. The antiproliferative activity of compounds like N6-(3-Methyl-2-butenyl)adenosine on breast cancer cells provides a rationale for investigating N6-Monobutyryl-2'-deoxyadenosine 3' in similar contexts. broadpharm.com
Development of Advanced Synthetic Strategies for N6-Monobutyryl-2'-deoxyadenosine Analogues
The advancement of research into this compound will rely on efficient and versatile synthetic routes. Current methods for creating N6-substituted adenosine analogues often start from 6-chloropurine (B14466) derivatives. nih.gov A key area for future research will be the optimization of synthetic pathways for N6-Monobutyryl-2'-deoxyadenosine 3' and the creation of a library of related analogues.
This would involve varying the acyl chain length at the N6 position (e.g., acetyl, propionyl, valeryl) and modifying the sugar moiety or the phosphate (B84403) position. For example, synthetic strategies have been developed for N6,N6-bis-(2-nitrobenzyl)-2'-deoxyadenosine analogues and for incorporating modified nucleosides like 1,N6-Ethano-2'-deoxyadenosine into oligonucleotides. researchgate.netnih.gov Developing flexible synthetic strategies will be crucial for structure-activity relationship (SAR) studies to pinpoint the molecular determinants of biological activity.
Integrated Omics Approaches to Map Comprehensive Biological Effects
To gain a holistic understanding of the cellular impact of N6-Monobutyryl-2'-deoxyadenosine 3', future research should employ integrated "omics" approaches. Transcriptomics (RNA-seq) could reveal global changes in gene expression following treatment with the compound, identifying entire pathways that are modulated. Proteomics would identify changes in protein expression and post-translational modifications, while metabolomics could uncover alterations in cellular metabolism.
These large-scale analyses can provide an unbiased view of the compound's mechanism of action and potentially reveal unexpected biological roles. For instance, transcriptome analysis of cells treated with N6-methyl-2'-deoxyadenosine showed upregulation of factors associated with erythroid progenitor cells. nih.gov A similar approach for N6-Monobutyryl-2'-deoxyadenosine 3' would be highly informative. Combining these datasets will be essential for building a comprehensive picture of its biological effects and for identifying robust biomarkers of its activity.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing N6-protected 2'-deoxyadenosine derivatives, and how can side reactions during protection be mitigated?
- Methodological Answer : The N6 amine group in deoxyadenosine is highly reactive, requiring selective protection. Benzoyl chloride is commonly used, but it may promiscuously modify 3' and 5' hydroxyl groups, leading to unwanted byproducts . To address this, alternative protecting groups (e.g., butyryl) or sterically hindered reagents can reduce cross-reactivity. Post-synthesis characterization via <sup>1</sup>H/<sup>13</sup>C NMR is essential to confirm regioselectivity. Deprotection strategies (e.g., aqueous ammonia vs. methanolic K2CO3) must be optimized based on the stability of the protecting group .
Q. How does N6-monobutyryl modification influence the stability and hybridization properties of oligonucleotides compared to unmodified 2'-deoxyadenosine?
- Methodological Answer : The butyryl group increases steric hindrance and hydrophobicity, potentially destabilizing duplex formation. Researchers should perform thermal denaturation (Tm) experiments to compare melting temperatures of modified vs. unmodified oligonucleotides. Additionally, molecular dynamics simulations can predict structural distortions caused by the bulky N6 substituent .
Q. What analytical techniques are most reliable for quantifying N6-monobutyryl-2'-deoxyadenosine 3' in complex biological matrices?
- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C/<sup>15</sup>N analogs) ensures specificity and accuracy. For oxidative lesions or degradation products, <sup>32</sup>P-postlabeling (as described for 2'-deoxyadenosine 3'-monophosphate) can detect trace adducts .
Advanced Research Questions
Q. How can N6-monobutyryl-2'-deoxyadenosine 3' be integrated into phosphoramidite chemistry for solid-phase DNA synthesis?
- Methodological Answer : The 3'-hydroxyl must be converted to a phosphoramidite. Steps include:
- Protection : Use levulinyl or 4-methoxytrityl (DMT) groups for 5'-OH protection .
- Phosphitylation : React with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions (argon atmosphere) .
- Validation : Confirm coupling efficiency via trityl assay and verify purity with reverse-phase HPLC .
Q. What mechanisms underlie the biological activity of N6-acylated deoxyadenosine derivatives in modulating innate immune pathways (e.g., STING/IRF3)?
- Methodological Answer : N6 modifications may alter adenosine’s interaction with immune receptors. To test this:
- In vitro models : Treat NK cells or macrophages with N6-monobutyryl-2'-deoxyadenosine 3' and quantify perforin/IFN-γ via ELISA or qPCR .
- Pathway inhibition : Use siRNA knockdown of STING or IRF3 to confirm dependency .
Q. How do conflicting data on the deprotection efficiency of N6-butyryl groups under basic conditions arise, and how can reproducibility be improved?
- Methodological Answer : Contradictions often stem from solvent polarity and temperature. For example:
- Aqueous ammonia (25% v/v, 55°C) cleaves benzoyl groups within 4–6 hours but may require extended time for butyryl due to increased hydrophobicity .
- Lithium diisopropylamide (LDA) at 0°C selectively deprotects hydroxyl groups while retaining N6-butyryl .
- Recommendation : Standardize reaction conditions using kinetic studies (monitored by TLC or HPLC) .
Key Research Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
